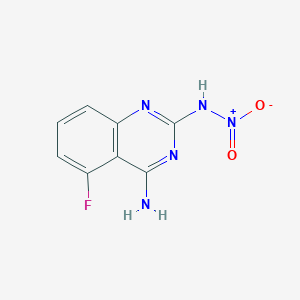

5-fluoro-N2-nitroquinazoline-2,4-diamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

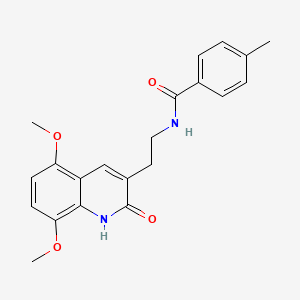

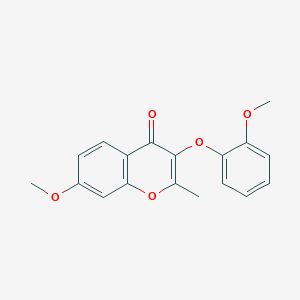

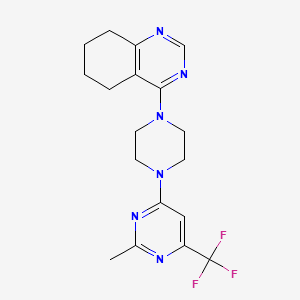

The synthesis of 5-fluoro-N2-nitroquinazoline-2,4-diamine derivatives has been reported in the literature . The process involves the use of a 3D-QSAR pharmacophore derived from a diverse set of known cyclin-dependent kinase 9 (CDK9) inhibitors and a composite pharmacophore extracted from the complex structure of flavopiridol (FVP)-CDK9 . Thirty novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives were designed and synthesized .科学研究应用

FNQ has been extensively studied for its potential applications in the development of anticancer drugs. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. FNQ exerts its antitumor activity by inducing apoptosis (programmed cell death) and inhibiting the proliferation of cancer cells. Additionally, FNQ has been shown to possess antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.

作用机制

Target of Action

The primary targets of 5-fluoro-N2-nitroquinazoline-2,4-diamine are cyclin-dependent kinases, specifically CDK2 and CDK9 . These kinases play a crucial role in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapeutics .

Mode of Action

This compound interacts with its targets, CDK2 and CDK9, by inhibiting their activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest and potentially cell death .

Biochemical Pathways

The inhibition of CDK2 and CDK9 by this compound affects the cell cycle regulation pathway . This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating . The downstream effects of this disruption can include apoptosis, or programmed cell death .

Result of Action

The molecular and cellular effects of this compound’s action include disruption of the cell cycle, leading to cell cycle arrest and potentially apoptosis . These effects can result in the reduction of cell viability and proliferation, particularly in cancer cells .

实验室实验的优点和局限性

FNQ has several advantages as a research tool, including its ease of synthesis, low toxicity, and diverse biological activities. However, FNQ also has some limitations, including its low solubility in water, which can limit its use in aqueous solutions. Additionally, the stability of FNQ in biological systems is not well understood, which can affect its efficacy as a drug candidate.

未来方向

Future research on FNQ should focus on elucidating its mechanism of action in more detail, including its interactions with other cellular targets. Additionally, the development of novel analogs of FNQ with improved solubility and stability in biological systems could enhance its potential as a drug candidate. Further studies on the pharmacokinetics and pharmacodynamics of FNQ could also provide valuable insights into its efficacy and safety as an anticancer agent. Finally, the potential applications of FNQ in the treatment of other diseases such as microbial infections and inflammatory disorders should be explored.

合成方法

FNQ can be synthesized through a multi-step process involving the reaction of 2-nitroaniline with 2-chloro-5-fluorobenzoic acid, followed by cyclization and reduction steps. The final product is obtained in the form of yellow crystals, which are soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The purity of the compound can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

属性

IUPAC Name |

N-(4-amino-5-fluoroquinazolin-2-yl)nitramide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN5O2/c9-4-2-1-3-5-6(4)7(10)12-8(11-5)13-14(15)16/h1-3H,(H3,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUSVCNOLMOZSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=NC(=N2)N[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1-[[[4-(prop-2-enoylamino)benzoyl]amino]methyl]cyclopropane-1-carboxylate](/img/structure/B2615466.png)

![4,7-Dimethyl-2,6-bis(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2615470.png)

![6-(4-Chlorophenyl)-2-[1-(1-methylpyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2615471.png)

![5-(4-chlorophenyl)-2-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2615473.png)

![phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B2615475.png)